N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position, linked via a carboxamide bridge to a 3-(1H-imidazol-1-yl)propyl chain. This structural motif is critical for its biological activity, particularly in antifungal and antimicrobial applications. The imidazole moiety enhances binding to enzymatic targets (e.g., cytochrome P450 enzymes), while the thiophene ring contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-3-4-11(17-10)12(16)14-5-2-7-15-8-6-13-9-15/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMSSWBMCUIDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 1-bromo-3-chloropropane reacts with the imidazole ring.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Coupling of the Imidazole and Thiophene Rings: The final step involves coupling the imidazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can interact with biological membranes, altering their properties . These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Aromatic Ring Substitutions :
- Methylthiophene (Target) : Balances lipophilicity and metabolic stability. The methyl group minimizes oxidative metabolism compared to nitro or bromo substituents .
- Nitrofuran (Analog) : The nitro group enhances redox activity, increasing antifungal potency but inducing ROS-mediated toxicity .
- Bromopyridine (MMV3) : Bromine’s electronegativity strengthens halogen bonds with target enzymes, improving affinity .
Linker and Side Chains: The 3-(imidazolyl)propyl chain is conserved across analogs, suggesting its role in target engagement (e.g., heme coordination in CYP51 inhibition) . Hydrazinecarboxamide derivatives (e.g., ) adopt an E-configuration, which optimizes spatial alignment with fungal lanosterol demethylase .
Toxicity Profiles: Nitrofuran derivatives exhibit higher efficacy but significant hepatotoxicity (ALT/AST elevation at 10 µg/mL) .
Q & A
Q. What are the standard synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH and temperature (e.g., 60–80°C in aqueous ethanol) . (ii) Propyl chain attachment : Nucleophilic substitution using 1-bromo-3-chloropropane with the imidazole moiety, often catalyzed by K₂CO₃ in DMF at reflux . (iii) Carboxamide coupling : Reaction of 5-methylthiophene-2-carbonyl chloride with the intermediate 3-(1H-imidazol-1-yl)propan-1-amine in dichloromethane (DCM) with triethylamine as a base . Critical Note : Solvent purity and stoichiometric ratios significantly impact yield (optimized at ~70–85% in recent studies) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., imidazole protons at δ 7.4–7.6 ppm, methylthiophene signals at δ 2.4–2.6 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.08 for C₁₃H₁₅N₃O₂S) .
- Elemental Analysis : Ensures purity (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to toluene or THF .
- Catalyst Use : Adding catalytic KI (5 mol%) in the propyl chain attachment step improves alkylation efficiency by 15–20% .
- Temperature Control : Maintaining reflux (80–100°C) during carboxamide coupling minimizes side-product formation (e.g., thiophene ring oxidation) .
- Case Study : A 2024 study achieved 92% yield using DMF with 10% v/v H₂O to stabilize intermediates .
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 or ORCA to model IR/NMR spectra. For example, B3LYP/6-311+G(d,p) basis sets predict imidazole proton shifts within ±0.1 ppm of experimental values .
- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX or OLEX2 ) resolves ambiguities in molecular geometry (e.g., dihedral angles between imidazole and thiophene moieties).
- Error Analysis : Deviations >5% in IR peak intensities often indicate impurities; repeat chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What strategies are used to analyze this compound’s potential biological targets (e.g., Wnt/β-catenin pathway)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., β-catenin binding pockets). A 2023 study showed a docking score of −9.2 kcal/mol for imidazole-thiophene derivatives .
- In Vitro Assays : Luciferase reporter assays in HEK293T cells quantify Wnt pathway activation (EC₅₀ values <10 µM indicate high potency) .
- SAR Studies : Modifying the methylthiophene group to halogens (e.g., Br) enhances activity by 3-fold, as seen in SKL 2001 analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
